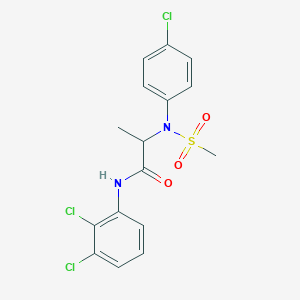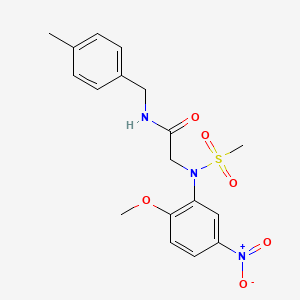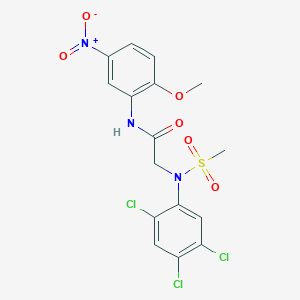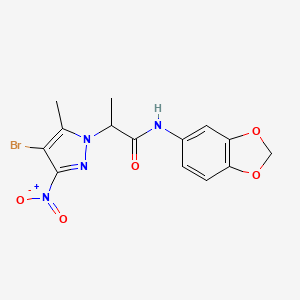![molecular formula C15H22Cl2N2O3 B4223286 2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4223286.png)
2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride
描述
2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes a chloro-substituted aromatic ring, a cyclopentylamino group, and a methoxyphenoxy moiety. This compound is of interest due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the aromatic core: The aromatic core is synthesized through a series of electrophilic aromatic substitution reactions, introducing the chloro and methoxy groups at specific positions on the benzene ring.
Introduction of the cyclopentylamino group: The cyclopentylamino group is introduced via nucleophilic substitution reactions, where a suitable amine reacts with an intermediate compound.
Formation of the acetamide moiety: The acetamide group is formed through an acylation reaction, typically using acetic anhydride or acetyl chloride as the acylating agent.
Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.
化学反应分析
Types of Reactions
2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing a nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including potential therapeutic applications.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it demonstrates activity against specific biological targets.
Industry: The compound can be used in the development of new materials, coatings, or other industrial applications where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride depends on its interaction with specific molecular targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Enzyme inhibition: It may act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.
Interaction with nucleic acids: The compound could interact with DNA or RNA, influencing gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
2-{2-chloro-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-{2-chloro-4-[(methylamino)methyl]-6-methoxyphenoxy}acetamide: Similar structure but with a methylamino group instead of a cyclopentylamino group.
2-{2-chloro-4-[(phenylamino)methyl]-6-methoxyphenoxy}acetamide: Similar structure but with a phenylamino group instead of a cyclopentylamino group.
Uniqueness
2-[2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride is unique due to the presence of the cyclopentylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall activity in various applications.
属性
IUPAC Name |
2-[2-chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3.ClH/c1-20-13-7-10(8-18-11-4-2-3-5-11)6-12(16)15(13)21-9-14(17)19;/h6-7,11,18H,2-5,8-9H2,1H3,(H2,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBZYMUFBMRJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCC2)Cl)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[4-(benzyloxy)phenyl]-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4223219.png)

![2-{[5-(2-hydroxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4223231.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4223247.png)

![N-(3-chloro-2-methylphenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4223274.png)
![N-[(2-Chlorophenyl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B4223282.png)
![2-{[6-({4-[(2-Methylpropyl)amino]-6-(morpholin-4-YL)-1,3,5-triazin-2-YL}oxy)pyridazin-3-YL]oxy}acetamide](/img/structure/B4223294.png)



![2-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4223321.png)

